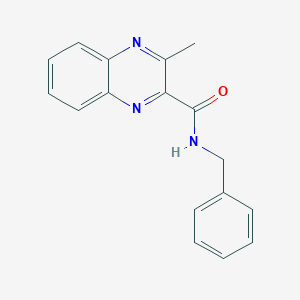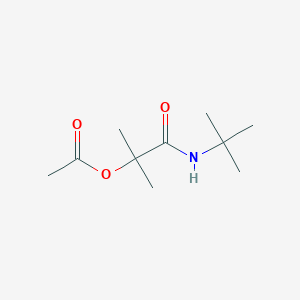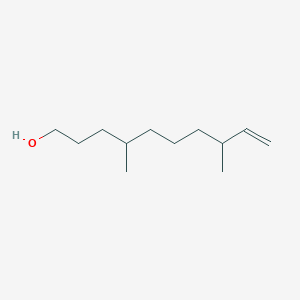
4,8-Dimethyldec-9-EN-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-Dimethyldec-9-EN-1-OL is an organic compound with the molecular formula C({12})H({24})O It is characterized by the presence of a double bond at the 9th position and hydroxyl group at the 1st position, along with two methyl groups at the 4th and 8th positions
準備方法
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method to synthesize 4,8-Dimethyldec-9-EN-1-OL involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 4,8-dimethylnon-1-ene and magnesium in anhydrous ether. The Grignard reagent is then reacted with formaldehyde to yield the desired alcohol.
Reaction Conditions
Solvent: Anhydrous ether
Temperature: Room temperature
Reagents: Magnesium, formaldehyde
-
Hydroboration-Oxidation: : Another synthetic route involves the hydroboration-oxidation of 4,8-dimethyldec-9-ene. This method involves the addition of borane to the double bond, followed by oxidation with hydrogen peroxide to form the alcohol.
Reaction Conditions
Solvent: Tetrahydrofuran (THF)
Temperature: 0°C to room temperature
Reagents: Borane, hydrogen peroxide, sodium hydroxide
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroboration-oxidation due to its efficiency and high yield. The process is optimized to ensure minimal by-products and maximum purity of the final product.
化学反応の分析
Types of Reactions
-
Oxidation: : 4,8-Dimethyldec-9-EN-1-OL can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The compound can be reduced to form the corresponding alkane. Catalytic hydrogenation using palladium on carbon is a typical method.
-
Substitution: : The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride can convert the alcohol to a chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products
Oxidation: 4,8-Dimethyldec-9-enal (aldehyde) or 4,8-Dimethyldec-9-enoic acid (carboxylic acid).
Reduction: 4,8-Dimethyldecane.
Substitution: 4,8-Dimethyldec-9-en-1-yl chloride.
科学的研究の応用
4,8-Dimethyldec-9-EN-1-OL has various applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
-
Biology: : The compound is studied for its potential biological activities. It can be used in the synthesis of bioactive molecules and as a model compound in biochemical studies.
-
Medicine: : Research is ongoing to explore its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceuticals.
-
Industry: : It is used in the production of fragrances and flavors due to its pleasant odor. It also finds applications in the manufacture of specialty chemicals.
作用機序
The mechanism by which 4,8-Dimethyldec-9-EN-1-OL exerts its effects depends on its specific application. In chemical reactions, its reactivity is primarily due to the presence of the hydroxyl group and the double bond. These functional groups participate in various reactions, such as nucleophilic substitution and electrophilic addition.
In biological systems, the compound may interact with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
4,8-Dimethyldec-9-EN-1-OL can be compared with other similar compounds, such as:
4,8-Dimethylnon-1-ene: Lacks the hydroxyl group, making it less reactive in certain types of reactions.
4,8-Dimethyldecane: Saturated analog, lacks the double bond, resulting in different chemical properties.
4,8-Dimethyldec-9-enal: Contains an aldehyde group instead of a hydroxyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of a double bond and a hydroxyl group, which provides a versatile platform for various chemical transformations and applications.
特性
CAS番号 |
114088-40-3 |
|---|---|
分子式 |
C12H24O |
分子量 |
184.32 g/mol |
IUPAC名 |
4,8-dimethyldec-9-en-1-ol |
InChI |
InChI=1S/C12H24O/c1-4-11(2)7-5-8-12(3)9-6-10-13/h4,11-13H,1,5-10H2,2-3H3 |
InChIキー |
AZPCBZUNLFOVDO-UHFFFAOYSA-N |
正規SMILES |
CC(CCCC(C)C=C)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


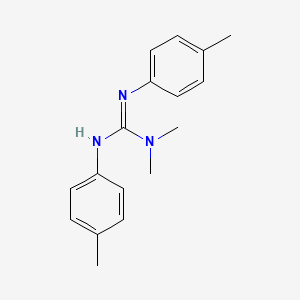
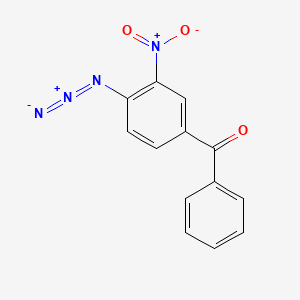
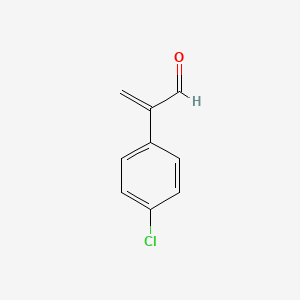
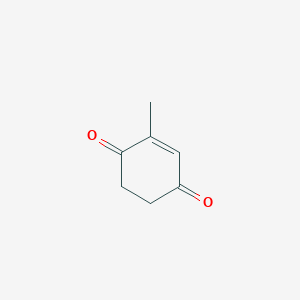
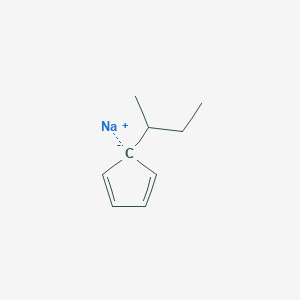
![2-[(E)-(Sulfooxy)diazenyl]pyrazine](/img/structure/B14310461.png)

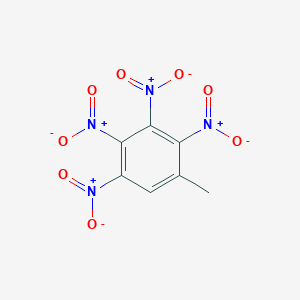
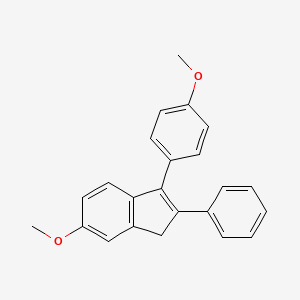
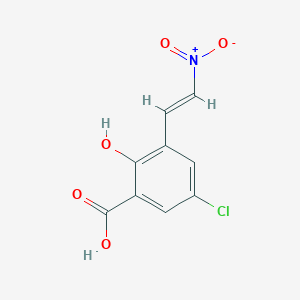
![Naphtho[2,1-b]thiophene-2-thiol](/img/structure/B14310502.png)
![N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine](/img/structure/B14310505.png)
